TAAR1 Agonist Potency: Meta‑Methyl Derivative vs. Unsubstituted Phenyl Lead
In a head‑to‑head SAR series [1], the meta‑methyl compound (compound 9) achieved an EC₅₀ of 0.052 μM at human TAAR1 compared with 0.507 μM for the unsubstituted phenyl parent (compound 1), representing a 9.8‑fold improvement in potency. The meta‑methyl compound also reached 89 % activation at 1 μM relative to the tyramine control, whereas the unsubstituted phenyl lead achieved only 65 % activation [1].
| Evidence Dimension | TAAR1 agonism EC₅₀ (human TAAR1, BRET‑cAMP assay in HEK‑293 cells) |
|---|---|
| Target Compound Data | EC₅₀ = 0.052 μM; 89 % activation at 1 μM |
| Comparator Or Baseline | 4‑(2‑Aminoethyl)-N‑phenylpiperidine‑1‑carboxamide (compound 1): EC₅₀ = 0.507 μM; 65 % activation at 1 μM |
| Quantified Difference | 9.8‑fold lower EC₅₀; 24 percentage‑points higher activation at 1 μM |
| Conditions | HEK‑293 cells transiently transfected with human TAAR1 cDNA and EPAC cAMP BRET biosensor; compounds tested at 1 μM and in full dose–response; positive control 1 μM tyramine [1] |
Why This Matters
For TAAR1‑focused screening or lead optimization, the ~10‑fold potency advantage of the meta‑methyl derivative over the unsubstituted phenyl parent enables detection of TAAR1 agonism at lower compound concentrations, reducing the risk of false negatives in primary screens.
- [1] Krasavin M, Peshkov AA, Lukin A, et al. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4‑(2‑Aminoethyl)-N‑(3,5‑dimethylphenyl)piperidine‑1‑carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Int J Mol Sci. 2022;23(19):11579. Table 1. View Source
